N'-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]naphthalene-1-carbohydrazide
Description
N'-[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]naphthalene-1-carbohydrazide is a synthetic pyrrolidinone-hydrazide derivative featuring a naphthalene carbohydrazide moiety linked to a 2,5-dioxopyrrolidin-3-yl scaffold substituted with a 4-methoxyphenyl group. The compound’s design leverages the bioactivity of pyrrolidinone and hydrazide groups, which are associated with interactions with kinases (e.g., AKT1, CDK2) and cytotoxic effects .
Properties
Molecular Formula |
C22H19N3O4 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N'-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]naphthalene-1-carbohydrazide |
InChI |
InChI=1S/C22H19N3O4/c1-29-16-11-9-15(10-12-16)25-20(26)13-19(22(25)28)23-24-21(27)18-8-4-6-14-5-2-3-7-17(14)18/h2-12,19,23H,13H2,1H3,(H,24,27) |
InChI Key |
SGAIOXDUPXTXHR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)NNC(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]naphthalene-1-carbohydrazide typically involves multi-step organic reactions. One common method includes the reaction of naphthalene-1-carbohydrazide with 1-(4-methoxyphenyl)-2,5-dioxopyrrolidine under specific conditions such as controlled temperature and pH . The reaction often requires the use of solvents like ethanol or methanol and catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process is optimized to achieve high yields and purity, often involving purification steps like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N’-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]naphthalene-1-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and pH levels to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives with additional oxygen-containing groups, while reduction may produce more hydrogenated forms of the compound .
Scientific Research Applications
N’-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]naphthalene-1-carbohydrazide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]naphthalene-1-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with its analogs, focusing on structural variations, physicochemical properties, and biological activities.
Structural and Functional Group Variations
*Calculated based on structural similarity to analogs.
†From .
Key Observations:
Fluorophenyl () and chlorophenyl () substituents introduce electronegative groups that could influence solubility and target selectivity.
Biological Activity :
- Compounds with biphenyl or benzohydrazide groups () exhibit significant cytotoxicity against MCF-7 breast cancer cells (IC₅₀ < 20 µM), attributed to strong interactions with AKT1 (affinity energy: −22.398 kcal/mol) and CDK2 (−19.940 kcal/mol) .
- The pyridine-3-carbohydrazide analog () shows moderate aqueous solubility (39.3 µg/mL), suggesting that electron-deficient heterocycles may reduce hydrophobicity .
Physicochemical Properties :
Molecular Docking and Protein Interactions
- AKT1 and CDK2 Binding : Analogs with benzohydrazide or biphenyl groups () show strong binding to AKT1 and CDK2, critical kinases in cancer progression. The naphthalene group in the target compound may further optimize π-π stacking with hydrophobic residues (e.g., Phe-161 in AKT1) .
- Root-Mean-Square Deviation (RMSD) : Compound 5 () exhibits low RMSD values (1.93–1.90 Å) in docking studies, indicating stable binding conformations. The target compound’s larger aromatic system may further stabilize interactions .
Trends in Substituent Effects
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
